molecular formula C12H10BrN3O2 B8746882 10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

Cat. No. B8746882
M. Wt: 308.13 g/mol
InChI Key: MFGSOCJEBRAPDJ-UHFFFAOYSA-N
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Description

10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide is a useful research compound. Its molecular formula is C12H10BrN3O2 and its molecular weight is 308.13 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

10-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

InChI

InChI=1S/C12H10BrN3O2/c13-7-1-2-10-8(5-7)12-15-9(11(14)17)6-16(12)3-4-18-10/h1-2,5-6H,3-4H2,(H2,14,17)

InChI Key

MFGSOCJEBRAPDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C3=NC(=CN31)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 20 L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carbonyl chloride (460 g, 1.40 mol, 1.00 equiv) in tetrahydrofuran (4.5 L), followed by the addition ammonia (0° C.) (9 L) in one portion. The resulting solution was stirred at 0=8° C. for 5 h. The reaction progress was monitored by LCMS. The precipitates were collected by filtration, washed with 5×500 mL of water and 3×500 mL of EA, and dried in a vacuum oven to afford 300 g (69%) of 9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid amide as an off-white solid. LC-MS: 308 [M+H]+1H-NMR (300 MHz, DMSO, ppm): δ 4.48 (4H, s), 6.99-7.02 (1H, d), 7.16 (1H, s), 7.43-7.47 (1H, m), 7.59 (1H, s), 7.80 (1H, s), 8.62-8.63 (1H, d).
Name
9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carbonyl chloride
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
9 L
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 13-bromo-4-iodo-9-oxa-3,6-diazatricyclo[8.4.0.02,6]tetradeca1 (14),2,4,10,12-pentaene (5.0 g, 0.013 mol) in DMF (50 mL) was added hexamethyldisilazane (16 mL, 0.077 mol) and Pd(PPh3)2Cl2 (0.45 g, 0.639 mmol). After being purged with CO three times, the mixture was heated at 70° C. for 3 h. After removal of the solvent, water (100 mL) was added. The solid was collected by filtration, washed with water and dried in vacuo to afford 13-Bromo-9-oxa-3,6-diazatricyclo[8.4.0.02,6]tetradeca1(14),2,4,10,12-pentaene-4-carboxamide (3.75 g, 95% yield) as a yellow solid. LCMS (ESI) m/z: 309.1 [M+H+]
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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